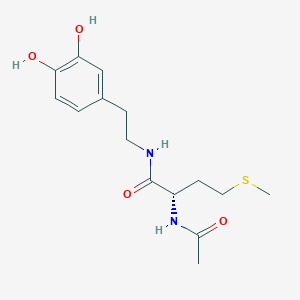

N-(N-acetyl-L-methionyl)-dopamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(N-acetyl-L-methionyl)-dopamine is a useful research compound. Its molecular formula is C15H22N2O4S and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanisms

N-(N-acetyl-L-methionyl)-dopamine retains the functional properties of dopamine while incorporating antioxidant characteristics from N-acetyl-L-methionine. This dual functionality allows it to act both as a neurotransmitter and as an antioxidant, which is crucial for protecting dopaminergic neurons from oxidative stress-related damage. The compound's reactivity is influenced by pH levels, affecting its oxidation kinetics and potentially enhancing its interactions with free radicals at physiological pH levels (around 7.4) .

Neuroprotective Effects

Research indicates that this compound may promote neuronal survival under oxidative conditions. In experimental models, it has been shown to activate cellular pathways that enhance antioxidant defenses and reduce apoptosis in neuronal cells. These properties are particularly relevant in the context of diseases characterized by dopaminergic neuron degeneration, such as Parkinson's disease .

Cell Culture Studies

In vitro studies have demonstrated that this compound can protect midbrain dopamine neurons from neurotoxic insults. For instance, exposure to neurotoxins like rotenone resulted in significantly higher survival rates of dopamine neurons when treated with this compound compared to untreated controls .

Animal Models

In vivo studies using animal models have also supported the neuroprotective effects of this compound. For example, administration of this compound has been shown to mitigate the neurotoxic effects associated with methamphetamine exposure, preserving dopamine transporter function in striatal regions of the brain .

Clinical Implications

The potential therapeutic applications of this compound extend to clinical settings for treating neurodegenerative diseases. By enhancing dopamine signaling while minimizing oxidative stress, this compound could represent a novel treatment strategy for conditions such as Parkinson's disease.

Case Studies

- Parkinson's Disease : A pilot study exploring the effects of antioxidants on dopamine neurons indicated that compounds similar to this compound could improve dopamine transporter binding and clinical symptoms in patients with Parkinson's disease .

- Methamphetamine-Induced Neurotoxicity : Research demonstrated that administration of antioxidants like N-(N-acetyl-L-cysteine) could attenuate dopamine transporter reductions following methamphetamine use, suggesting a protective role for compounds like this compound against similar neurotoxic effects .

Potential Applications Summary Table

Analyse Chemischer Reaktionen

Oxidation of the Dopamine Moiety

The catechol group in dopamine is highly redox-active. Key reactions include:

Metal-Catalyzed Oxidation

-

Dopamine undergoes rapid oxidation in the presence of transition metal ions like Cu(II) (Figure 1b in ). Coordination of dopamine’s catechol group to Cu(II) facilitates electron transfer, producing Cu(I) and dopamine semiquinone radicals (DA˙), which further oxidize to dopaquinone and cyclize into dopaminechrome intermediates (absorbance at 475–480 nm) .

-

At physiological pH (7.4), dopamine’s anion reacts with radicals like dpph- (2,2-diphenyl-1-picrylhydrazyl) with a rate constant k=1.7×105M−1s−1

, driven by electron transfer (ET) from the deprotonated catechol .

pH-Dependent Reactivity

-

Increasing pH accelerates dopamine’s antioxidant activity. For example:

kpH 5 5=1,200M−1s−1vs kpH 7 4=170,000M−1s−1This enhancement is attributed to ionization of the catechol hydroxyl groups .

N-Acetyl-L-Methionine Reactivity

N-Acetyl-L-methionine (NALM) is synthesized via acetylation of L-methionine with acetic anhydride under controlled pH (6.5–10.0) and temperature (20–60°C), yielding ≥90% optically pure product . Key features:

Stabilization via Thioether Group

The thioether (-S-) in methionine may act as a radical scavenger, protecting dopamine from oxidative degradation. This is analogous to N-acetylcysteine (NAC), which preserves dopamine levels in neuronal cells by mitigating oxidative stress .

Potential Reactions of N-(N-Acetyl-L-Methionyl)-Dopamine

While direct studies on this compound are lacking, its reactivity can be inferred:

Oxidative Coupling

-

The dopamine moiety may undergo polymerization via quinone intermediates (e.g., dopaminechrome formation), similar to melanin synthesis .

-

The methionyl group could form sulfoxides or sulfones under strong oxidants.

Radical Scavenging

The combined antioxidant effects of dopamine (catechol) and methionine (thioether) might enhance radical-trapping efficiency. For example:

-

One dopamine molecule traps ~4 peroxyl radicals in lipid bilayers .

-

Methionine’s sulfur could quench reactive oxygen species (ROS), as seen in NAC’s protection against 6-OHDA-induced dopamine depletion .

Analytical Detection

Hypothetical LC-MS parameters for detecting this compound (extrapolated from ):

| Parameter | Value (Predicted) |

|---|---|

| Retention time (min) | ~3.0–3.5 |

| Parent ion (m/z) | 353.3 ([M+H]⁺) |

| Fragments (m/z) | 154.3 (dopamine), 150.3 (NALM) |

Eigenschaften

CAS-Nummer |

122570-36-9 |

|---|---|

Molekularformel |

C15H22N2O4S |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

(2S)-2-acetamido-N-[2-(3,4-dihydroxyphenyl)ethyl]-4-methylsulfanylbutanamide |

InChI |

InChI=1S/C15H22N2O4S/c1-10(18)17-12(6-8-22-2)15(21)16-7-5-11-3-4-13(19)14(20)9-11/h3-4,9,12,19-20H,5-8H2,1-2H3,(H,16,21)(H,17,18)/t12-/m0/s1 |

InChI-Schlüssel |

QCDZESBHHYRZDC-LBPRGKRZSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |

Kanonische SMILES |

CC(=O)NC(CCSC)C(=O)NCCC1=CC(=C(C=C1)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.